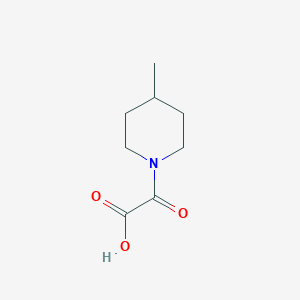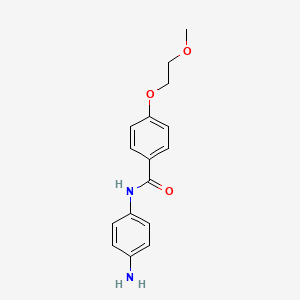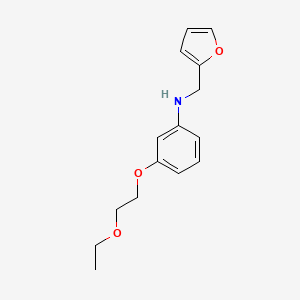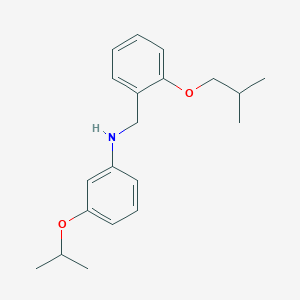
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid
Overview
Description
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid, also known as MPAA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been studied for its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been used as a building block in the synthesis of drugs such as anti-cancer agents and anti-viral compounds. In organic synthesis, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been used as a reagent for the synthesis of various organic compounds. In materials science, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been used as a precursor for the synthesis of metal-organic frameworks.
Mechanism Of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid is not fully understood. However, it has been suggested that 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid may act as an inhibitor of enzymes involved in inflammation and tumor growth. It may also act as a chelating agent, binding to metal ions and influencing their reactivity.
Biochemical And Physiological Effects
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential applications in materials science, such as in the synthesis of metal-organic frameworks. Finally, there is a need for more studies on the safety and toxicity of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid, particularly in vivo.
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6-2-4-9(5-3-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEQULRMXKXQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)


-methanamine](/img/structure/B1451625.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)


